molecular formula C22H28N4 B4515299 4-Methyl-1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

4-Methyl-1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B4515299
M. Wt: 348.5 g/mol
InChI Key: AEVAZWMOGIGEHM-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a piperidine ring fused with a pyrazolo[1,5-a]pyrimidine moiety, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 4-Methyl-1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves several steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. Common methods include the use of hydrazine derivatives and β-ketoesters.

    Substitution reactions:

    Piperidine ring formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate amines and aldehydes.

Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Methyl-1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

4-Methyl-1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential therapeutic properties, this compound is being investigated for its use in treating various diseases, including cancer and inflammatory disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar compounds to 4-Methyl-1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine include other pyrazolo[1,5-a]pyrimidines and piperidine derivatives. These compounds share structural similarities but differ in their substituents and overall chemical properties. For example:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar core structures but may have different substituents, leading to variations in their biological activities.

    Piperidine derivatives: These compounds have a piperidine ring but may lack the pyrazolo[1,5-a]pyrimidine moiety, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-methyl-7-(4-methylpiperidin-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4/c1-15(2)19-14-20(25-12-10-16(3)11-13-25)26-22(23-19)21(17(4)24-26)18-8-6-5-7-9-18/h5-9,14-16H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVAZWMOGIGEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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